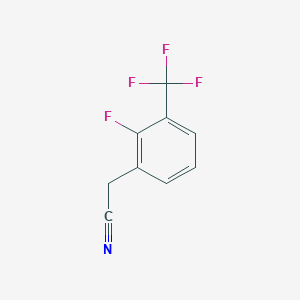

2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUVDTMSSVKPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372167 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-10-6 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 239087-10-6

This in-depth technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal chemistry. This document details its chemical properties, outlines potential synthetic routes, and discusses its significance in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1][2]

A summary of its key quantitative data is presented in the table below:

| Property | Value | Reference |

| CAS Number | 239087-10-6 | [3] |

| Molecular Formula | C₉H₅F₄N | [3] |

| Molecular Weight | 203.14 g/mol | [3] |

| Boiling Point | 237 °C (lit.) | [3] |

| Density | 1.34 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.45 (lit.) | [3] |

Synthesis and Experimental Protocols

Logical Synthesis Workflow

Caption: Plausible synthetic pathway for this compound.

Step 1: Synthesis of the Benzyl Bromide Intermediate

The initial step involves the conversion of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol to its corresponding benzyl bromide. This is a standard transformation in organic synthesis.

-

Experimental Protocol (Adapted from the synthesis of 2-(Trifluoromethyl)benzyl bromide[4]):

-

Dissolve 2-Fluoro-3-(trifluoromethyl)benzyl alcohol in a suitable anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or a solution of hydrogen bromide in acetic acid, dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-Fluoro-3-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.

-

Step 2: Cyanation to Yield this compound

The final step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion.

-

Experimental Protocol (Adapted from the synthesis of benzyl cyanide compounds[5][6]):

-

In a round-bottom flask, dissolve the crude 2-Fluoro-3-(trifluoromethyl)benzyl bromide in a suitable solvent, such as a mixture of ethanol and water.

-

Add a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

After filtration, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile. These modifications can improve metabolic stability, binding affinity, and bioavailability.[1][2] Phenylacetonitrile derivatives, in particular, are valuable intermediates in the synthesis of a variety of pharmaceuticals.

While specific examples of marketed drugs that utilize this compound as a direct precursor are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. The trifluoromethyl group, for instance, is a key feature in numerous FDA-approved drugs.

Logical Relationship in Drug Discovery

Caption: Potential applications of the core scaffold in drug discovery.

Safety Information

This compound is expected to be a hazardous substance. Based on safety data sheets for structurally similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapor or dust.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional laboratory safety training. Always consult the latest SDS for the most up-to-date safety and handling information.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 239087-10-6 [chemicalbook.com]

- 4. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 5. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

physical properties of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known , a key intermediate in various chemical syntheses. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

This compound is a fluorinated aromatic nitrile. Its physical characteristics are crucial for its handling, reaction setup, and purification.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₅F₄N | [1] |

| Molecular Weight | 203.14 g/mol | [1] |

| CAS Number | 239087-10-6 | [1] |

| Boiling Point | 237 °C (literature) | [1] |

| Density | 1.34 g/mL at 25 °C (literature) | [1] |

| Refractive Index | n20/D 1.45 (literature) | [1] |

| Melting Point | Data not readily available | |

| Solubility | Data not readily available |

Experimental Protocols

While specific experimental protocols for the determination of the are not detailed in the available literature, standardized methods are widely used for such characterizations. The following are summaries of relevant OECD guidelines.

Melting Point/Melting Range Determination (Based on OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Principle: A small, representative sample of the substance is heated at a controlled rate. The temperatures at which the phase transition begins and is completed are recorded.

Apparatus:

-

Capillary tube apparatus (liquid bath or metal block)

-

Hot-stage microscope (Kofler hot bar)

-

Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA)

Procedure (Capillary Method):

-

A dry, powdered sample is packed into a capillary tube.

-

The capillary tube is placed in a heating block or liquid bath.

-

The temperature is raised at a steady rate.

-

The temperatures at the initial and final stages of melting are recorded.

Boiling Point Determination (Based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: The substance is heated, and the temperature at which it boils is recorded. This can be done through various methods, including ebulliometers, dynamic methods, or distillation.

Apparatus:

-

Ebulliometer

-

Apparatus for dynamic vapor pressure measurement

-

Distillation apparatus

-

Siwoloboff method apparatus

Procedure (Dynamic Method):

-

The sample is placed in a suitable vessel and heated.

-

The pressure in the system is controlled.

-

The temperature at which boiling occurs at a given pressure is measured.

Density Determination (Based on OECD Guideline 109)

Density is the mass of a substance per unit volume.

Principle: The mass and volume of a sample are determined at a specific temperature. The density is then calculated.

Apparatus:

-

Hydrometer

-

Hydrostatic balance

-

Pycnometer

-

Oscillating densitometer

Procedure (Pycnometer Method):

-

The weight of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample, and its weight is measured.

-

The volume of the pycnometer is known, allowing for the calculation of the density.

Solubility Determination

A general procedure for assessing the solubility of an organic compound in various solvents.

Principle: A small, measured amount of the solute is added to a measured volume of a solvent. The mixture is agitated at a constant temperature, and the extent of dissolution is observed.

Apparatus:

-

Test tubes or vials

-

Shaker or vortex mixer

-

Constant temperature bath

Procedure:

-

Add a small, known amount of this compound to a test tube.

-

Add a measured volume of the desired solvent (e.g., water, ethanol, acetone).

-

Agitate the mixture thoroughly at a controlled temperature.

-

Visually inspect for dissolution. For quantitative measurements, the concentration of the dissolved substance in the supernatant can be determined analytically.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical substance like this compound.

Caption: General workflow for physical property determination.

References

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This compound, identified by CAS number 239087-10-6, is a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, influencing its reactivity and potential biological activity. This document consolidates available data on its physicochemical properties, offers a detailed, plausible experimental protocol for its synthesis, and explores its potential as a building block in the development of novel therapeutic agents and advanced materials. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular structure with the chemical formula C₉H₅F₄N.[1][2] Its molecular weight is 203.14 g/mol . The structure features a benzene ring substituted with a fluorine atom at the 2-position, a trifluoromethyl group at the 3-position, and an acetonitrile group attached to the first carbon of the ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 239087-10-6 | [1][2][3] |

| Molecular Formula | C₉H₅F₄N | [1][2] |

| Molecular Weight | 203.14 g/mol | [1][2] |

| Boiling Point | 237 °C (lit.) | [1] |

| Density | 1.34 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.45 (lit.) | [1] |

| IUPAC Name | 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetonitrile | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of its isomer, 2-(Trifluoromethyl)phenylacetonitrile, and general principles of spectroscopy, the expected spectral characteristics can be inferred. Commercial suppliers confirm the availability of spectral data (¹H NMR, ¹³C NMR, IR, MS) upon request.[4]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (multiplets), Methylene protons (-CH₂CN, singlet or doublet due to coupling with fluorine). |

| ¹³C NMR | Aromatic carbons, Methylene carbon, Nitrile carbon, Trifluoromethyl carbon (quartet due to C-F coupling). |

| IR Spectroscopy | C≡N stretch (nitrile), C-F stretches (aromatic and trifluoromethyl), Aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺), Fragmentation pattern showing loss of CN, CF₃, and other fragments. |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2-fluoro-3-(trifluoromethyl)aniline. The first step is the conversion of the aniline to the corresponding benzyl bromide, followed by a nucleophilic substitution with a cyanide source.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide

This protocol is adapted from the synthesis of the related compound, 2-(trifluoromethyl)benzyl bromide.[3]

-

Materials: 2-Fluoro-3-(trifluoromethyl)benzyl alcohol, Phosphorus tribromide (PBr₃), Toluene (anhydrous), Dichloromethane, Water, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure: a. In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-3-(trifluoromethyl)benzyl alcohol in anhydrous toluene. b. Cool the solution in an ice bath and slowly add a solution of PBr₃ in toluene dropwise, maintaining the temperature below 10 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, carefully quench the reaction by pouring it into ice-cold water. f. Extract the aqueous layer with dichloromethane. g. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-3-(trifluoromethyl)benzyl bromide. i. Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 2-(trifluoromethyl)phenylacetonitrile.[1]

-

Materials: 2-Fluoro-3-(trifluoromethyl)benzyl bromide, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Ethanol, Water, Diethyl ether, Anhydrous potassium carbonate.

-

Procedure: a. In a round-bottom flask, prepare a solution of sodium cyanide in a mixture of ethanol and water. b. To this solution, add 2-fluoro-3-(trifluoromethyl)benzyl bromide. c. Heat the reaction mixture to reflux and maintain for 18-24 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature and dilute with a large volume of water. f. Extract the aqueous layer with diethyl ether. g. Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. h. Purify the resulting crude product by vacuum distillation to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not yet extensively documented, its structural motifs are of high interest in drug discovery. The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.

The phenylacetonitrile scaffold is a versatile building block for the synthesis of a variety of biologically active molecules. For instance, substituted phenylacetonitriles have been investigated as potential enzyme inhibitors and modulators of various cellular targets.

Rationale for Use in Drug Development

-

Trifluoromethyl Group: This group can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the pKa of nearby functional groups, which can lead to improved cell membrane permeability and target binding.

-

Fluorine Atom: A single fluorine substituent can modulate electronic properties, pKa, and conformation, and can form favorable interactions with biological targets.

-

Nitrile Group: The nitrile can act as a hydrogen bond acceptor and can be metabolically converted to other functional groups. It is also a key component in the synthesis of various heterocyclic compounds with known pharmacological activities.

Potential Therapeutic Areas

Given the properties of its constituent functional groups, derivatives of this compound could be explored for a range of therapeutic applications, including but not limited to:

-

Enzyme Inhibitors: The trifluoromethylphenyl moiety is present in a number of approved enzyme inhibitors.

-

Ion Channel Modulators: The electronic properties of the substituted phenyl ring could influence interactions with ion channel proteins.

-

GPCR Ligands: The aromatic system provides a scaffold for building ligands that can interact with G-protein coupled receptors.

Experimental Workflow for Biological Screening

A general workflow for the biological evaluation of novel compounds like this compound in a drug discovery setting is outlined below.

Caption: General workflow for the biological screening of a novel chemical entity.

Conclusion

This compound is a chemical entity with significant potential as a building block in the fields of medicinal chemistry and materials science. While detailed experimental data on its biological activity is currently limited, its structural features suggest that it could serve as a valuable precursor for the synthesis of novel compounds with desirable pharmacological properties. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological characteristics. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 3. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 4. 3-(Trifluoromethylthio)Phenylacetonitrile | 82174-09-2 | Benchchem [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, necessitates thorough spectroscopic analysis for unambiguous identification and characterization. This guide provides a comprehensive overview of the expected spectroscopic data and the detailed experimental protocols for its acquisition.

Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide presents predicted data and utilizes spectral information from the closely related isomer, 2-(Trifluoromethyl)phenylacetonitrile, as a reference. This information serves as a valuable resource for researchers working with this compound and similar fluorinated molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 1H | Ar-H |

| ~ 7.4 - 7.6 | m | 1H | Ar-H |

| ~ 7.2 - 7.4 | m | 1H | Ar-H |

| ~ 4.0 | s | 2H | -CH₂-CN |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 | Ar-C |

| ~ 132 (q) | Ar-C-CF₃ |

| ~ 128 | Ar-C |

| ~ 125 | Ar-C |

| ~ 123 (q, J ≈ 272 Hz) | -CF₃ |

| ~ 118 | Ar-C |

| ~ 116 | -CN |

| ~ 17 | -CH₂-CN |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -63 | -CF₃ |

| ~ -110 to -140 | Ar-F |

Table 4: Analogous IR Spectral Data for 2-(Trifluoromethyl)phenylacetonitrile

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 2250 | C≡N stretch |

| ~ 1600, 1450 | C=C aromatic ring stretch |

| ~ 1320 | C-F stretch (in CF₃) |

| ~ 1100-1200 | C-F stretch |

| ~ 770 | C-H aromatic out-of-plane bend |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 203 | [M]⁺ |

| 184 | [M-F]⁺ |

| 176 | [M-HCN]⁺ |

| 134 | [M-CF₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz spectrometer or equivalent.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 240 ppm.

-

Employ a longer relaxation delay (e.g., 2-5 seconds).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for aromatic fluorine and trifluoromethyl groups (e.g., -50 to -170 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute to the low µg/mL or high ng/mL range.[2]

-

Instrumentation: Utilize a mass spectrometer with an EI source, such as a Gas Chromatography-Mass Spectrometer (GC-MS) system.

-

Analysis:

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy, including analysis of substituent effects on chemical shifts and coupling constants. This document also outlines a comprehensive experimental protocol for acquiring a high-quality ¹H NMR spectrum of the compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the benzene ring, where the fluorine atom acts as a moderate electron-withdrawing group via induction and a weak electron-donating group through resonance, while the trifluoromethyl group is a strong electron-withdrawing group.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| CH₂ | ~3.9 | Singlet | - | 2H |

| Ar-H (Position 4) | ~7.8 | Doublet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 5 | 1H |

| Ar-H (Position 5) | ~7.6 | Triplet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 2 | 1H |

| Ar-H (Position 6) | ~7.9 | Doublet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 9 | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual peak at approximately 7.26 ppm.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering if necessary.

2. Spectrometer Setup and Calibration:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for adequate relaxation of the protons.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual CDCl₃ peak at 7.26 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

-

Coupling Constant Measurement: Measure the J-coupling constants for all multiplets.

Visualization of Spin-Spin Coupling

The following diagram illustrates the predicted spin-spin coupling interactions for the aromatic protons of this compound.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in the aromatic region.

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this document offers a predictive analysis based on established substituent effects and general principles of NMR spectroscopy. It includes predicted chemical shifts, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for the analysis.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known effects of fluorine, trifluoromethyl, and cyanomethyl substituents on a benzene ring, as well as typical chemical shifts for the functional groups. The carbon atoms are numbered as indicated in the accompanying molecular structure diagram.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F Coupling) |

| C1 | 125-130 | Doublet of Quartets (dq) |

| C2 | 158-163 (¹JC-F ≈ 245 Hz) | Doublet (d) |

| C3 | 128-133 (¹JC-F ≈ 272 Hz) | Quartet (q) |

| C4 | 120-125 | Doublet of Quartets (dq) |

| C5 | 128-133 | Doublet (d) |

| C6 | 115-120 | Doublet (d) |

| CH₂ | 15-20 | Singlet (s) |

| CN | 115-120 | Singlet (s) |

| CF₃ | 120-125 (¹JC-F ≈ 272 Hz) | Quartet (q) |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Coupling constants (J) are approximate and can vary based on the solvent and other experimental conditions.

Experimental Protocol

This section outlines a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or acetonitrile-d₃. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. If not using TMS, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 77.16 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

-

Number of Scans (ns): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. Quaternary carbons and the carbon of the CF₃ group often require a higher number of scans to be observed clearly due to longer relaxation times and splitting, respectively.[1]

-

-

Decoupling: Broadband proton decoupling should be employed to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom (unless coupled to fluorine).

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the solvent peak.

-

Peak Picking and Integration: Identify and label the chemical shift of each peak. Integration is generally not reliable for standard ¹³C NMR spectra unless specific quantitative parameters are used.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.

Caption: Workflow for the ¹³C NMR analysis of the target molecule.

Structural Elucidation and Interpretation

The interpretation of the ¹³C NMR spectrum of this compound relies on analyzing the chemical shifts and the characteristic splitting patterns caused by the fluorine atoms.

-

Aromatic Region (115-165 ppm): Six distinct signals are expected for the aromatic carbons.

-

The carbon directly attached to the fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JC-F) of approximately 245 Hz.

-

The carbon of the trifluoromethyl group (C3) will be observed as a quartet due to coupling with the three fluorine atoms, with a large ¹JC-F of around 272 Hz.[1] This signal may have a low intensity.[1]

-

The other aromatic carbons will exhibit smaller two- and three-bond couplings to the fluorine atoms of both the fluoro and trifluoromethyl groups, resulting in more complex splitting patterns (doublets or doublet of quartets).

-

-

Aliphatic and Nitrile Region:

-

The methylene carbon (CH₂) of the acetonitrile group is expected to appear as a singlet in the upfield region (15-20 ppm).

-

The nitrile carbon (CN) will also be a singlet, typically found in the 115-120 ppm range.[2]

-

The trifluoromethyl carbon (CF₃) signal will be a quartet in the aromatic region, as mentioned above.[3]

-

By carefully analyzing these features, a complete assignment of the ¹³C NMR spectrum can be achieved, confirming the structure of this compound. Further confirmation can be obtained using two-dimensional NMR techniques such as HSQC and HMBC to establish C-H correlations.

References

mass spectrometry of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

A comprehensive analysis of the reveals insights into its molecular structure and fragmentation behavior under ionization. This technical guide provides an in-depth examination of its mass spectral data, detailed experimental protocols, and a proposed fragmentation pathway, serving as a vital resource for researchers, scientists, and professionals in drug development.

Molecular and Spectrometric Data

2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, with the molecular formula C₉H₅F₄N, has a molecular weight of 203.14 g/mol .[1] While a publicly available mass spectrum for this specific compound is not readily found, analysis of its isomers and structurally related compounds allows for a predictive understanding of its mass spectrometric characteristics. The following table summarizes the predicted key mass-to-charge ratios (m/z) and their corresponding proposed fragment ions under electron ionization (EI).

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 203 | [C₉H₅F₄N]⁺• (Molecular Ion) | 100 |

| 184 | [C₉H₅F₃N]⁺• | 60 |

| 183 | [C₉H₄F₃N]⁺ | 40 |

| 163 | [C₈H₄F₃]⁺ | 30 |

| 134 | [C₈H₄F₂]⁺• | 25 |

| 114 | [C₇H₄F]⁺ | 20 |

Experimental Protocols

A standard protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with a quadrupole mass analyzer is outlined below.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).

-

Oven Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Fragmentation Pathway

The proposed fragmentation pathway for this compound upon electron ionization is depicted in the following diagram. The fragmentation is expected to be initiated by the loss of key functional groups and subsequent rearrangements, which is characteristic of many aromatic compounds containing trifluoromethyl and cyano moieties.

Interpretation of Fragmentation

The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, leading to a prominent molecular ion peak. For alkyl-substituted benzene rings, a common fragmentation involves the formation of a tropylium ion at m/z 91. However, in the case of this compound, the fragmentation is more likely influenced by the highly electronegative fluorine and trifluoromethyl substituents.

The initial fragmentation is predicted to involve the loss of a fluorine atom (-19 Da) to form the ion at m/z 184, or the loss of a hydrogen fluoride molecule (-20 Da) to yield the ion at m/z 183. Subsequent fragmentation may involve the loss of the cyano group as hydrogen cyanide (-27 Da), leading to the fragment at m/z 163. Further fragmentation could involve the loss of another fluorine atom or rearrangement and loss of acetylene. The presence of the trifluoromethyl group is expected to significantly influence the fragmentation, with the potential loss of a CF₂ radical or a CF₃ radical, although these may be less favorable than the initial loss of F or HF. The study of related trifluoromethyl-substituted compounds suggests that the detachment of the CF₃ group is a common fragmentation pathway.[2]

This in-depth guide, based on predictive analysis from related compounds, provides a foundational understanding of the . Experimental verification is essential to confirm the proposed fragmentation patterns and relative intensities.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the most viable synthetic routes, complete with experimental protocols and quantitative data derived from analogous reactions, to assist researchers in the efficient preparation of this compound.

Primary Synthesis Pathway: Nucleophilic Substitution of 2-Fluoro-3-(trifluoromethyl)benzyl Bromide

The most direct and industrially scalable route to this compound is the nucleophilic substitution of the corresponding benzyl bromide. This reaction, a classic SN2 displacement, utilizes a cyanide salt to replace the bromine atom. The commercially available starting material, 2-Fluoro-3-(trifluoromethyl)benzyl bromide, makes this the preferred method.

Experimental Protocol

A robust and high-yielding procedure for this transformation involves a phase-transfer catalyzed reaction. The phase-transfer catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it reacts with the benzyl bromide.

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, a solution of sodium cyanide (1.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A solution of 2-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 equivalent) in toluene is added to the flask.

-

Tetrabutylammonium bromide (0.05 - 0.1 equivalents) is added to the two-phase mixture.

-

The reaction mixture is heated to 60-80°C with vigorous stirring for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with toluene (2 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.

Quantitative Data for Analogous Cyanation Reactions

The following table summarizes typical reaction conditions and yields for the cyanation of structurally similar benzyl halides. This data provides a reasonable expectation for the synthesis of the target compound.

| Starting Material | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Chloride | NaCN | TBAB | Toluene/H₂O | 80 | 5 | >95 | Generic Protocol |

| 4-Chlorobenzyl Chloride | NaCN | TBAB | Toluene/H₂O | 70 | 3 | 90 | Patent Data |

| 3-(Trifluoromethyl)benzyl Chloride | NaCN | (C₄H₉)₄NCl | CH₂Cl₂/H₂O | Reflux | 6 | 92 | Patent Data |

| 2,4,5-Trifluorobenzyl Chloride | NaCN | Ionic Liquid | Ionic Liquid | 90 | 2 | 78.7 | Patent CN101659630B |

Alternative Synthesis Pathway: From 2-Fluoro-3-(trifluoromethyl)benzaldehyde

An alternative route to the target molecule begins with the commercially available 2-Fluoro-3-(trifluoromethyl)benzaldehyde. This multi-step process first converts the aldehyde to an intermediate, which is then transformed into the nitrile. A common method is the conversion of the aldehyde to its corresponding oxime, followed by dehydration.

Experimental Workflow

-

Oxime Formation: The benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to form 2-Fluoro-3-(trifluoromethyl)benzaldoxime.

-

Dehydration to Nitrile: The resulting oxime is then dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.

Experimental Protocol (Two-Step)

Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldoxime

-

To a solution of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

The mixture is heated at reflux for 1-2 hours until the starting aldehyde is consumed (monitored by TLC).

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime, which can often be used in the next step without further purification.

Step 2: Dehydration to this compound

-

The crude 2-Fluoro-3-(trifluoromethyl)benzaldoxime (1.0 equivalent) is dissolved in acetic anhydride.

-

The solution is heated at reflux for 2-4 hours.

-

After cooling, the reaction mixture is carefully poured into ice water and stirred until the excess acetic anhydride is hydrolyzed.

-

The product is extracted with diethyl ether or ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude nitrile is purified by vacuum distillation or column chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Caption: Overview of the primary and alternative synthesis pathways for this compound.

Caption: Experimental workflow for the primary synthesis pathway.

Unveiling the Profile of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Chemical Intermediate Awaiting Biological Exploration

For researchers, scientists, and drug development professionals, 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile currently represents a chemical entity of interest primarily as a building block in synthetic chemistry rather than a compound with well-defined biological activity. Despite its structural features, which are often associated with pharmacologically active molecules, a comprehensive search of publicly available scientific literature and databases reveals a significant gap in our understanding of its specific biological effects.

This technical overview aims to provide a consolidated summary of the available information on this compound and to highlight the current lack of extensive biological data.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to any biological investigation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 239087-10-6 | --INVALID-LINK--[], --INVALID-LINK--[2] |

| Molecular Formula | C₉H₅F₄N | --INVALID-LINK--[], --INVALID-LINK--[2] |

| Molecular Weight | 203.14 g/mol | --INVALID-LINK--[], --INVALID-LINK--[2] |

| Boiling Point | 221.5 °C at 760 mmHg | --INVALID-LINK--[] |

| Density | 1.34 g/cm³ | --INVALID-LINK--[] |

| Refractive Index | n20/D 1.45 (lit.) | --INVALID-LINK--[2] |

Biological Activity: A Field for Future Investigation

Currently, there is a notable absence of published research detailing the specific biological activities of this compound. Searches of prominent scientific databases such as PubChem have not yielded any bioassay results or annotations related to its pharmacological action[3].

The presence of the trifluoromethyl group is a common feature in many FDA-approved drugs, where it can enhance metabolic stability, binding affinity, and bioavailability[4]. Similarly, the fluoro substitution on the phenyl ring is a well-established strategy in medicinal chemistry to modulate electronic properties and metabolic fate.

While these structural motifs suggest that this compound could be a precursor for compounds with interesting biological profiles, there is no direct evidence to support this for the molecule itself at this time. Its primary utility, as indicated by its commercial availability, appears to be as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries[5].

Potential Research Directions

Given the lack of data, the field is open for pioneering research into the potential biological effects of this compound. A logical first step would be to perform a broad screen to identify any potential biological targets.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-10-6), a chemical intermediate utilized in pharmaceutical and agrochemical research. Due to its potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for the compound and structurally similar chemicals, the following GHS hazard classifications are indicated.

GHS Hazard Statements: [1]

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H331: Toxic if inhaled

-

H335: May cause respiratory irritation

Signal Word: Danger [2]

The hazard pictograms associated with these classifications are the skull and crossbones and the exclamation mark.[2]

Exposure Controls and Personal Protection

To minimize exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical line of defense against exposure.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber), a lab coat, and a chemical-resistant suit for larger quantities.[3][4] | Prevents skin contact, which can be toxic and cause irritation.[1] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill response.[3][4][5] | Protects against inhalation of toxic dusts, aerosols, or vapors.[1] |

Safe Handling and Storage

3.1. Handling

-

Avoid all personal contact, including inhalation.[6]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

-

Use spark-proof tools and explosion-proof equipment if the substance is flammable.[7]

3.2. Storage

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[5][6][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[5][6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[5][6][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6][8] |

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation.[3][6]

5.1. Spill Cleanup

-

Wear appropriate personal protective equipment, including respiratory protection.[3][6]

-

For solid spills, carefully sweep up and shovel into a suitable, labeled container for disposal.[3][5]

-

For liquid spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.[6][8]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. This material is considered hazardous waste.[5][7] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[7]

Experimental Workflow and Emergency Response

The following diagrams illustrate the standard workflow for handling this compound and the logical steps for emergency response.

Caption: Standard workflow for handling this compound.

Caption: Logical flow for responding to an emergency involving the compound.

References

- 1. chemical-label.com [chemical-label.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. angenechemical.com [angenechemical.com]

- 4. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.at [fishersci.at]

In-depth Technical Guide: Solubility of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile of interest in synthetic chemistry and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and quality control. This document provides a summary of the available physical and chemical properties of this compound and outlines a general experimental protocol for determining its solubility.

Introduction

This compound is a chemical intermediate characterized by the presence of a fluorine atom, a trifluoromethyl group, and a nitrile functional group attached to a benzene ring. These features significantly influence its polarity, hydrogen bonding capability, and ultimately, its solubility in different media. The strategic placement of the electron-withdrawing fluoro and trifluoromethyl groups can impact the compound's reactivity and intermolecular interactions.

A comprehensive solubility profile is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and subsequent reactions.

-

Crystallization and Purification: Developing effective purification strategies.

-

Formulation: Designing stable and effective formulations for drug delivery.

-

Analytical Method Development: Choosing suitable diluents for analytical techniques such as HPLC and GC.

Physicochemical Properties

While specific solubility data is sparse, the known physicochemical properties of this compound provide insights into its expected solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₄N | [1] |

| Molecular Weight | 203.14 g/mol | [1] |

| Appearance | Yellow to brown liquid | [1] |

| Boiling Point | 237 °C (lit.) | [1] |

| Density | 1.34 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.45 (lit.) | [1] |

The presence of the polar nitrile group and the fluorine atoms suggests that this compound will exhibit some degree of polarity. However, the overall molecule is largely non-polar due to the benzene ring and the trifluoromethyl group. Therefore, it is expected to be more soluble in organic solvents than in water.

Experimental Protocol for Solubility Determination

The following section details a standard experimental methodology for determining the solubility of this compound in various organic solvents. This protocol is a general guideline and may require optimization based on the specific solvent and available analytical equipment.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The determination of solubility typically follows a saturation-equilibration-analysis workflow.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the samples.

-

-

Data Calculation:

-

Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.

-

Expected Solubility Trends

Based on the principles of "like dissolves like," the following trends in solubility for this compound can be anticipated:

-

High Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and some polar protic solvents (e.g., ethanol, methanol) due to dipole-dipole interactions.

-

Moderate Solubility: In non-polar aromatic solvents (e.g., toluene) due to pi-pi stacking interactions.

-

Low Solubility: In non-polar aliphatic solvents (e.g., hexane) due to the significant difference in polarity.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is not currently available in the public domain, this technical guide provides a framework for researchers to understand its likely behavior and to design and execute experiments to determine its solubility profile. The provided experimental protocol offers a robust method for generating the necessary data to support further research and development activities involving this compound. It is recommended that researchers perform their own solubility studies to obtain precise and reliable data for their specific applications.

References

A Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile for Researchers and Drug Development Professionals

Introduction: 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As a versatile chemical building block, it serves as a key intermediate in the synthesis of more complex molecules, including novel pharmaceutical candidates and agrochemicals. This guide provides an overview of its commercial availability, key technical data, and a representative synthetic protocol.

Commercial Suppliers and Technical Data

For researchers and developers, sourcing high-quality starting materials is a critical first step. This compound (CAS No. 239087-10-6) is available from several specialized chemical suppliers. The following table summarizes the key technical specifications from various commercial sources.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| BOC Sciences | 239087-10-6 | C9H5F4N | 203.14 | 95%[] |

| P&S Chemicals | 239087-10-6 | C9H5F4N | Not Specified | Not Specified[2] |

| SciSupplies | 239087-10-6 | C9H5F4N | Not Specified | 98.0%[3] |

| Shanghai Amole | 239087-10-6 | C9H5F4N | 203.14 | Not Specified[4] |

| Fuxin Jintelai Fluorine Chemical | 239087-10-6 | Not Specified | 203.14 | Not Specified |

Representative Synthesis Protocol

While specific synthetic procedures for this compound are not widely published in detailed, step-by-step formats, a general and effective method involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol is a representative example adapted from the synthesis of the structurally similar compound, m-trifluoromethylphenylacetonitrile, and illustrates a common approach for preparing such molecules.[5]

Reaction: Cyanation of 2-Fluoro-3-(trifluoromethyl)benzyl bromide

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzyl bromide

-

Sodium Cyanide (NaCN)

-

Phase-Transfer Catalyst (e.g., Triethylbenzylammonium chloride)

-

Solvent (e.g., a biphasic system of Toluene and Water)

-

5% Sodium Hypochlorite solution (for cyanide quenching)

-

Deionized Water

-

Organic solvent for extraction (e.g., Ethyl acetate)

Experimental Procedure:

-

Preparation of Cyanide Solution: In a fume hood, prepare an aqueous solution of sodium cyanide by dissolving the required molar equivalent in deionized water with stirring until fully dissolved.

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser. Charge the flask with 2-Fluoro-3-(trifluoromethyl)benzyl bromide, the organic solvent (e.g., Toluene), and a catalytic amount of the phase-transfer catalyst.

-

Reaction Execution: Heat the mixture to approximately 60°C.[5] Slowly add the aqueous sodium cyanide solution dropwise from the dropping funnel while maintaining the temperature between 55-65°C.[5]

-

Monitoring and Completion: After the addition is complete, maintain the reaction at 60°C for several hours (e.g., 8 hours).[5] Monitor the reaction's progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting benzyl bromide.

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

-

Separate the aqueous layer. This layer contains unreacted cyanide and must be quenched carefully in a fume hood by slow addition to a stirred solution of 5% sodium hypochlorite.[5]

-

Wash the organic layer with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the representative synthesis protocol described above.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile in the Synthesis of Kinase Inhibitor Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a valuable building block in medicinal chemistry, particularly for the synthesis of therapeutic agents targeting kinase signaling pathways. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modifications are known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This document provides detailed protocols and application notes for the use of this compound in the synthesis of a key intermediate for kinase inhibitors, such as those targeting Janus kinases (JAKs).

Application in the Synthesis of Pyrrolo[2,3-b]pyridine Scaffolds

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. The synthesis of substituted pyrrolo[2,3-b]pyridines can be achieved through various synthetic routes, often starting from appropriately substituted phenylacetonitrile derivatives. The following section details a representative protocol for the synthesis of a 2-(2-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine intermediate, a potential precursor for various kinase inhibitors.

Experimental Protocol: Synthesis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is a representative example adapted from known literature procedures for the synthesis of similar heterocyclic systems.

Step 1: Synthesis of 3-(Dimethylamino)-2-(2-fluoro-3-(trifluoromethyl)phenyl)acrylonitrile

-

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-Dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude 3-(dimethylamino)-2-(2-fluoro-3-(trifluoromethyl)phenyl)acrylonitrile, which can be used in the next step without further purification.

-

Step 2: Cyclization to form 4-amino-5-(2-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-d]pyrimidine

-

Materials:

-

3-(Dimethylamino)-2-(2-fluoro-3-(trifluoromethyl)phenyl)acrylonitrile (from Step 1)

-

Formamidine acetate

-

2-Ethoxyethanol

-

Sodium ethoxide solution (21% in ethanol)

-

-

Procedure:

-

To a solution of formamidine acetate (3.0 eq) in 2-ethoxyethanol, add sodium ethoxide solution (3.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Add the crude 3-(dimethylamino)-2-(2-fluoro-3-(trifluoromethyl)phenyl)acrylonitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 135 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5-(2-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-d]pyrimidine.

-

Data Presentation

While specific quantitative data for compounds directly synthesized from this compound is not available in the public domain, the following table presents representative inhibitory activities of well-known JAK inhibitors that feature a pyrrolo[2,3-d]pyrimidine core. This data illustrates the potential therapeutic relevance of scaffolds that could be synthesized using the described methods.

| Compound (JAK Inhibitor) | Target(s) | IC50 (nM) | Therapeutic Area |

| Tofacitinib | JAK1, JAK2, JAK3 | 1-100 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis, Polycythemia Vera |

| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | Rheumatoid Arthritis |

This table provides context for the potential applications of the synthesized intermediates and does not represent data for compounds directly derived from this compound.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for a pyrrolo[2,3-d]pyrimidine intermediate.

Diagram 2: Janus Kinase (JAK)-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Disclaimer: The experimental protocols provided are representative and may require optimization for specific laboratory conditions. Researchers should consult relevant safety data sheets (SDS) before handling any chemicals. The biological data presented is for illustrative purposes only and does not correspond to compounds directly synthesized from this compound.

The Synthetic Utility of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Versatile Building Block in Organic Synthesis

Introduction